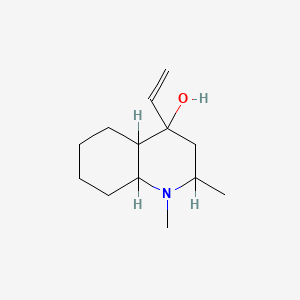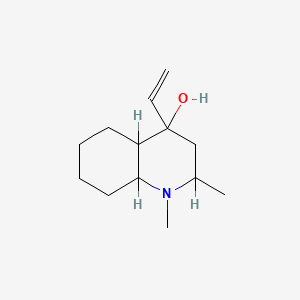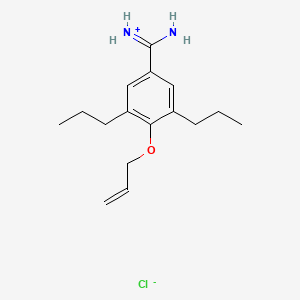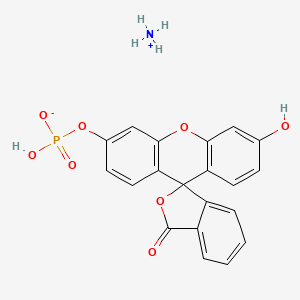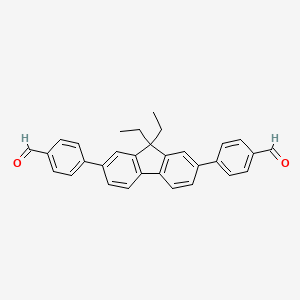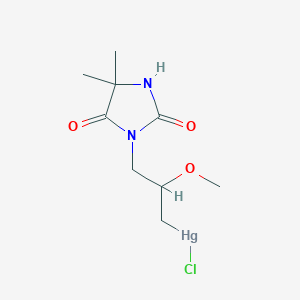
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin is a chemical compound that belongs to the class of organomercury compounds It is characterized by the presence of a chloromercuri group attached to a methoxypropyl chain, which is further connected to a dimethylhydantoin moiety
Vorbereitungsmethoden
The synthesis of 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin typically involves the reaction of 3-chloromercuri-2-methoxy-1-propanol with 5,5-dimethylhydantoin under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of mercury-free derivatives.
Substitution: The chloromercuri group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of antimicrobial agents.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin involves its interaction with molecular targets such as enzymes and proteins The chloromercuri group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin include:
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin: This compound has a similar structure but with a methyl group instead of a dimethyl group.
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin: Lacks the dimethyl substitution on the hydantoin ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
3477-28-9 |
|---|---|
Molekularformel |
C9H15ClHgN2O3 |
Molekulargewicht |
435.27 g/mol |
IUPAC-Name |
chloro-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methoxypropyl]mercury |
InChI |
InChI=1S/C9H15N2O3.ClH.Hg/c1-6(14-4)5-11-7(12)9(2,3)10-8(11)13;;/h6H,1,5H2,2-4H3,(H,10,13);1H;/q;;+1/p-1 |
InChI-Schlüssel |
BTQOHLURROEVNT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1)CC(C[Hg]Cl)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
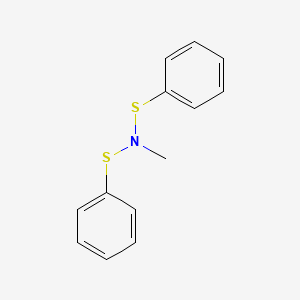
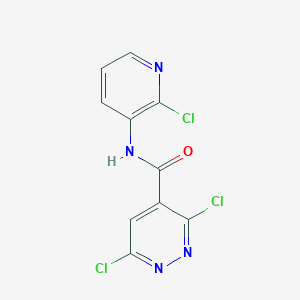
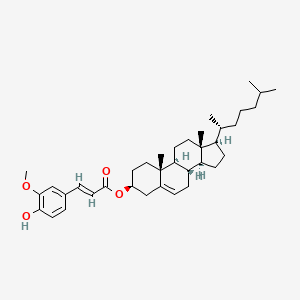
![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
